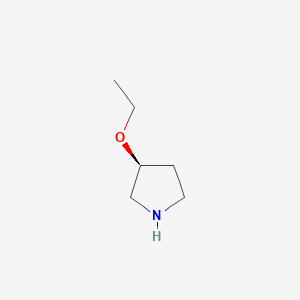

(S)-3-Ethoxypyrrolidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOYHJEUFJZPE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455653 | |

| Record name | (S)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-75-3 | |

| Record name | (S)-3-Ethoxypyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-ethoxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S 3 Ethoxypyrrolidine

Enantioselective Synthesis Approacheswikipedia.org

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction or sequence of reactions where one or more new elements of chirality are introduced into a substrate, resulting in the unequal formation of stereoisomeric products. wikipedia.org For the preparation of (S)-3-Ethoxypyrrolidine, these approaches are crucial for ensuring high enantiomeric purity, which is often a requirement for its applications. The primary strategies include leveraging naturally occurring chiral molecules in chiral pool synthesis and employing chiral catalysts in asymmetric catalysis. wikipedia.orgslideshare.net

Chiral Pool Strategies for Pyrrolidine (B122466) Derivativesnumberanalytics.com

Chiral pool synthesis is a strategy that utilizes abundant, enantiomerically pure compounds from natural sources as starting materials. numberanalytics.comwikipedia.org This approach can be highly efficient as the inherent chirality of the starting material is transferred to the target molecule, often simplifying the synthetic route. numberanalytics.com Common contributors to the chiral pool include amino acids, sugars, and terpenes. wikipedia.org

The synthesis of this compound can be effectively achieved by starting with readily available and inexpensive chiral precursors. L-malic acid and amino acids like L-hydroxyproline and L-glutamic acid serve as excellent starting points for constructing the chiral pyrrolidine scaffold. magtech.com.cnvulcanchem.comshokubai.org

L-malic acid, a C4 α-hydroxy diacid, is a versatile building block for a wide range of enantioselective syntheses. magtech.com.cnnih.gov A common strategy involves the transformation of L-malic acid into a key intermediate, (S)-3-hydroxypyrrolidine. This intermediate can then undergo an etherification reaction, such as a Williamson ether synthesis with an ethylating agent (e.g., ethyl iodide or ethyl bromide) in the presence of a base, to yield the final this compound product.

Another prominent natural precursor is L-hydroxyproline. While direct use of L-hydroxyproline leads to (R)-3-hydroxypyrrolidine through decarboxylation, this pathway highlights the utility of amino acids in accessing chiral pyrrolidinols. vulcanchem.com The synthesis of the desired (S)-enantiomer can be achieved by starting with the less common but available D-hydroxyproline or by employing a synthetic sequence involving stereochemical inversion of the hydroxyl group derived from L-hydroxyproline. Similarly, L-glutamic acid can be converted to pyroglutamic acid, which serves as a precursor to 2-pyrrolidone derivatives, demonstrating the adaptability of amino acids in pyrrolidine synthesis. shokubai.org

Table 1: Examples of Natural Chiral Precursors for Pyrrolidine Synthesis

| Natural Precursor | Key Intermediate | Transformation Notes |

|---|---|---|

| L-Malic Acid | (S)-3-Hydroxypyrrolidine | A versatile C4 building block that can be converted to the target intermediate through a multi-step sequence. magtech.com.cnsigmaaldrich.com |

| L-Hydroxyproline | (R)-3-Hydroxypyrrolidine | Decarboxylation leads to the (R)-enantiomer; serves as a template for accessing the (S)-form via stereoinversion or starting from D-hydroxyproline. vulcanchem.com |

| L-Glutamic Acid | 2-Pyrrolidone | Can be converted to pyroglutamic acid and subsequently to 2-pyrrolidone, a related heterocyclic structure. shokubai.orgwikipedia.org |

Asymmetric Catalysis in this compound Synthesissigmaaldrich.com

Asymmetric catalysis is a powerful alternative to chiral pool synthesis, creating chiral molecules from achiral or racemic precursors through the use of a substoichiometric amount of a chiral catalyst. slideshare.netsigmaaldrich.com This field is broadly divided into organocatalysis, transition metal-catalysis, and biocatalysis, all of which offer potential routes to this compound. wikipedia.org

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. nih.gov For the synthesis of chiral pyrrolidines, organocatalytic cascade reactions have proven to be highly effective. pkusz.edu.cn For instance, cinchona alkaloid derivatives have been used to catalyze the synthesis of highly functionalized pyrrolidines in excellent yields and high enantiomeric excess (>90% ee). pkusz.edu.cn

A typical organocatalytic route might involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. Proline and its derivatives are also prominent organocatalysts, often proceeding through an enamine or iminium ion intermediate to control the stereochemical outcome of the reaction. nih.gov These methods allow for the construction of the pyrrolidine ring with simultaneous installation of the desired stereochemistry.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis, employing chiral ligands to control the stereoselectivity of reactions catalyzed by metals such as palladium, rhodium, copper, and iridium. nih.govmdpi.comsioc-journal.cn A particularly powerful method for constructing enantioenriched pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles (e.g., alkenes). catalyst-enabling-synthetic-chemistry.commdpi.com

In this approach, a metal complex, rendered chiral by a specific ligand (e.g., BINAP, PHOX), coordinates to the reactants and facilitates the cycloaddition through a sterically defined transition state. This controls the facial selectivity of the approach of the dipole and dipolarophile, leading to a specific enantiomer of the resulting pyrrolidine product. catalyst-enabling-synthetic-chemistry.comresearchgate.net Copper(I) and Silver(I) catalysts, in particular, have been shown to be highly effective for the asymmetric [3+2] cycloaddition leading to a variety of substituted pyrrolidines with high levels of stereocontrol. catalyst-enabling-synthetic-chemistry.com

Biocatalysis harnesses the inherent chirality and high selectivity of enzymes to perform asymmetric transformations under mild, environmentally friendly conditions. researchgate.netmdpi.com The synthesis of this compound can be envisioned through a biocatalytic key step, such as the asymmetric reduction of a prochiral ketone.

Enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce a precursor such as N-protected-pyrrolidin-3-one to the corresponding (S)-3-hydroxypyrrolidine with very high enantioselectivity (>99% ee). mdpi.com This chiral alcohol is then isolated and chemically converted to the target ethoxy derivative. Alternatively, other enzyme classes like transaminases could be used for the asymmetric amination of a suitable keto-precursor, or aldolases could facilitate stereoselective C-C bond formation in building the pyrrolidine backbone. frontiersin.orgmdpi.comrsc.org Advances in protein engineering and directed evolution are continuously expanding the substrate scope and improving the efficiency of these biocatalytic methods. researchgate.net

Table 2: Summary of Asymmetric Catalytic Approaches for Chiral Pyrrolidine Synthesis

| Catalyst Type | Catalyst/Enzyme Example | Reaction Type | Stereoselectivity |

|---|---|---|---|

| Organocatalyst | Cinchona Alkaloid Derivatives | Cascade aza-Henry/aza-Michael Cyclization | High ee (>90%) and dr pkusz.edu.cn |

| Organocatalyst | Proline-derived catalysts | Aldol or Michael additions | Variable, often high ee nih.gov |

| Transition Metal | Cu(I) or Ag(I) with Chiral Ligands (e.g., PHOX) | 1,3-Dipolar Cycloaddition | High ee and dr catalyst-enabling-synthetic-chemistry.com |

| Transition Metal | Rhodium with Chiral Phosphines (e.g., BINAP) | Asymmetric Hydrogenation / Conjugate Addition | Excellent ee nih.gov |

| Biocatalyst | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric Reduction of Ketones | Often >99% ee mdpi.com |

| Biocatalyst | Transaminases (ATAs) | Asymmetric Amination of Ketones | High ee (>99%) mdpi.com |

Transition Metal-Catalyzed Asymmetric Reactions

Stereoselective Functionalization of Pyrrolidine Rings

The synthesis of enantiomerically pure pyrrolidine derivatives like this compound often relies on the stereoselective functionalization of a pre-existing, optically pure pyrrolidine ring. mdpi.comnih.gov This approach leverages readily available chiral starting materials, such as L-hydroxyproline, to introduce the desired functionality while retaining the specific stereochemistry. mdpi.com The core principle involves modifying the pyrrolidine scaffold without disturbing the chiral center, or by directly acting upon it with high stereocontrol. mdpi.com

One common strategy is the etherification of a chiral precursor, such as (S)-N-benzyl-3-hydroxypyrrolidine. This can be achieved via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces a halide from an ethylating agent like ethyl bromide or ethyl iodide. The choice of reagents and conditions is critical to prevent side reactions and ensure the retention of the (S)-configuration at the C-3 position.

Catalysis plays a significant role in achieving high stereoselectivity. For instance, biocatalytic methods using enzymes like laccases have been employed for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones under mild conditions. rsc.org While not directly producing this compound, these biocatalytic approaches demonstrate the potential for enzymatic reactions to create complex chiral pyrrolidine structures. rsc.org Similarly, novel heterogeneous catalysts, such as l-proline (B1679175) functionalized nanorods, have been used in stereoselective syntheses of spirocyclic pyrrolidines, showcasing the importance of advanced catalytic systems in controlling stereochemical outcomes. nih.gov

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes is crucial for producing this compound efficiently and economically. This involves optimizing reaction parameters, reducing impurities, and streamlining the number of synthetic steps.

Investigation of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is a fundamental aspect of chemical synthesis, aiming to maximize product yield and purity. beilstein-journals.orgmoravek.com For the synthesis of ethoxypyrrolidine derivatives, key parameters that are typically investigated include temperature, solvent, catalyst, and the nature of the reactants. For example, in the synthesis of related N-substituted 3-hydroxy pyrrolidines, the reduction of a precursor is a critical step, and the choice of reducing agent can significantly impact the outcome. google.com

In a patented process for the related (R)-enantiomer, the etherification of (R)-3-hydroxypyrrolidine with ethyl bromide is conducted in the presence of a base like potassium carbonate. vulcanchem.com The optimization of this step would involve screening different bases, solvents, and temperature profiles to achieve the highest possible conversion and yield of the desired ethoxy derivative. Modern approaches to reaction optimization often employ machine learning algorithms combined with high-throughput experimentation platforms to rapidly explore a vast parameter space and identify the most effective conditions. beilstein-journals.orgnsf.gov This data-driven approach can significantly accelerate the discovery of optimal reaction conditions, leading to higher average yields compared to traditional methods. nsf.gov

Table 1: Representative Reaction Parameters for Optimization in Pyrrolidine Synthesis

| Parameter | Variable Options | Objective |

| Temperature | -20°C to 160°C | Maximize yield, minimize side products |

| Solvent | Polar (e.g., Methanol, Water), Aprotic (e.g., DMF, THF) | Improve solubility, influence reaction rate |

| Base | Inorganic (e.g., K₂CO₃, NaH), Organic (e.g., Triethylamine) | Facilitate deprotonation for etherification |

| Catalyst | Phase-transfer, Metal-based, Enzyme | Increase reaction rate and selectivity |

This table presents a generalized view of parameters that are typically optimized in the synthesis of pyrrolidine derivatives.

Minimization of Side Product Formation in Synthetic Pathways

A key challenge in synthesizing this compound is the formation of unwanted side products. During the etherification of (S)-3-hydroxypyrrolidine, potential side reactions include elimination to form a pyrroline (B1223166) derivative, or over-alkylation if the pyrrolidine nitrogen is unprotected. Careful selection of reaction conditions is necessary to minimize these pathways. evitachem.com For instance, using a milder base or a lower reaction temperature can favor the desired substitution reaction over elimination. Protecting the pyrrolidine nitrogen with a suitable group, such as a benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) group, can prevent its reaction with the ethylating agent. The protecting group can then be removed in a subsequent step. The goal is to create a synthetic route where the desired transformation is highly favored, leading to a cleaner reaction mixture and simplifying purification.

One-Pot Synthesis Strategies for Pyrrolidine Scaffolds

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. mdpi.com Several one-pot strategies have been developed for the synthesis of pyrrolidine and succinimide (B58015) scaffolds. umich.eduresearchgate.netarkat-usa.org

One notable method describes the synthesis of 3-ethoxypyrrolidine-2,5-diones through the direct cyclization of 3-cyano-3-ethoxypropionic acid with primary amines. arkat-usa.org This reaction proceeds in good yields by heating the reactants at high temperatures (e.g., 180 °C) for a short duration, forming the succinimide ring structure in a single step. arkat-usa.org While this produces a dione (B5365651) derivative, it highlights a one-pot approach to forming an ethoxy-substituted pyrrolidine ring system. arkat-usa.org Other one-pot methods for pyrrolidine synthesis involve cascade reactions or multicomponent reactions, which can assemble complex molecular structures from simple precursors in a single operation. nih.govthieme-connect.comrsc.org These strategies are highly valuable for creating libraries of substituted pyrrolidines for various applications. nih.gov

Table 2: Example of a One-Pot Synthesis for a Pyrrolidine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| 5-amino-1-phenyl-1H-1,2,4-triazoles | Aromatic aldehydes | Ethyl acetoacetate | 10 mol% APTS | nih.govevitachem.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrimidines | mdpi.com |

| 5-arylidene thiazolidine-2,4-diones | Isatin | Secondary amino acids | MnCoCuFe₂O₄@l-proline | Spiro thiazolidines | nih.gov |

This table illustrates the components of multicomponent one-pot reactions that lead to complex heterocyclic scaffolds, demonstrating the principles applicable to pyrrolidine synthesis.

Chemical Transformations and Derivatization from this compound

The ethoxy group and the secondary amine of this compound are key functional handles that allow for further chemical transformations, making it a versatile building block in organic synthesis.

Nucleophilic Substitution Reactions

A nucleophilic substitution is a fundamental class of reaction where an electron-rich species (the nucleophile) replaces a leaving group on an electrophilic substrate. wikipedia.orgencyclopedia.pub In the context of this compound, the ethoxy group itself is not an ideal leaving group. However, it could potentially be activated or the underlying C-O bond could be cleaved under specific conditions to allow for substitution.

More commonly, derivatization occurs at the nitrogen atom, which acts as a nucleophile. However, if we consider transformations of the ethoxy group, one would typically first convert the corresponding alcohol, (S)-3-hydroxypyrrolidine, into a derivative with a better leaving group (e.g., a tosylate or mesylate). A subsequent S_N2 reaction with an ethoxide nucleophile would then yield this compound with inversion of configuration if the reaction occurs at a chiral center. Conversely, starting with this compound, the ethoxy group could be replaced by other nucleophiles, although this would require harsh conditions or activation. The secondary amine of the pyrrolidine ring is a potent nucleophile and can readily undergo substitution reactions with alkyl halides, acyl chlorides, or other electrophiles to generate a wide array of N-substituted derivatives.

The mechanism of nucleophilic substitution reactions can be either S_N1 (unimolecular) or S_N2 (bimolecular). encyclopedia.pub S_N2 reactions are concerted, single-step processes where the nucleophile attacks as the leaving group departs, resulting in an inversion of stereochemistry at the reaction center. youtube.com S_N1 reactions proceed through a planar carbocation intermediate, typically leading to a mixture of stereoisomers. youtube.com Given the desire to maintain stereochemical purity, synthetic transformations involving the chiral center of this compound would ideally proceed via a mechanism that provides high stereocontrol.

An in-depth examination of the synthetic methodologies surrounding the chiral compound this compound reveals its significance as a versatile building block in organic chemistry. The strategic placement of the ethoxy group on the stereodefined pyrrolidine ring allows for a multitude of chemical transformations, leading to a diverse array of complex nitrogen-containing heterocycles. This article focuses exclusively on the chemical synthesis and derivatization of this compound, detailing specific reaction pathways and the creation of novel analogues.

2 Etherification Reactions

The primary method for synthesizing this compound is through the etherification of its precursor, (S)-3-hydroxypyrrolidine. The Williamson ether synthesis is the most common and historically significant method employed for this transformation. wikipedia.org This reaction involves the deprotonation of the hydroxyl group on the pyrrolidine ring to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent. wikipedia.orgbyjus.com

The reaction mechanism is a bimolecular nucleophilic substitution (SN2) process. wikipedia.orgmasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol, creating the sodium alkoxide in situ. libretexts.org This highly reactive intermediate then attacks a primary alkyl halide, like ethyl iodide or ethyl bromide, to form the ether linkage. vulcanchem.comyoutube.com The choice of solvent is crucial, with polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) being common, as they can solvate the cation without interfering with the nucleophile. byjus.commasterorganicchemistry.com The reaction temperature is generally maintained between 50-100 °C, with reaction times varying from 1 to 8 hours. byjus.com

| Starting Material | Reagents | Solvent | Product | Key Conditions |

|---|---|---|---|---|

| (S)-3-hydroxypyrrolidine | 1. Sodium Hydride (NaH) 2. Ethyl Iodide (CH₃CH₂I) | N,N-dimethylformamide (DMF) | This compound | SN2 reaction; In situ alkoxide formation wikipedia.orglibretexts.org |

| (S)-3-hydroxypyrrolidine | 1. Potassium Carbonate (K₂CO₃) 2. Ethyl Bromide (CH₃CH₂Br) | Acetonitrile | This compound | Moderate base, suitable for scaling byjus.comvulcanchem.com |

3 Formation of Pyrrolidine-2,3-diones and Analogues

While this compound itself is a product of synthesis, related structures like 3-ethoxypyrrolidine-2,5-diones are synthesized through cyclization reactions. These diones, also known as succinimides, are valuable scaffolds in medicinal chemistry. arkat-usa.org A common route to these compounds involves the direct cyclization of β-cyanocarboxylic acids with primary amines. arkat-usa.org For instance, 3-cyano-3-ethoxypropionic acid can be reacted with various primary amines or amino alcohols. arkat-usa.org The process typically involves heating the reactants in water to approximately 140 °C to distill off the water, followed by heating at 180 °C for about 1.5 hours. arkat-usa.org This thermal process facilitates the pyrolysis of an intermediate amide, leading to the formation of the N-substituted 3-ethoxypyrrolidine-2,5-dione (B3355447) in good yields. arkat-usa.org

Pyrrolidine-2,3-diones are another important class of compounds. researchgate.net Their synthesis often involves multicomponent reactions or the chemical modification of pre-existing pyrrolidone rings. beilstein-journals.org For example, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives can be prepared from 4-acetyl-3-hydroxy-3-pyrroline-2-ones by reacting them with aliphatic amines in a solvent like ethanol. beilstein-journals.orgjst-ud.vn The condensation reaction typically occurs at the 3-position of the pyrrolidine ring, resulting in an enamine product. researchgate.netbeilstein-journals.org These reactions highlight the versatility of the pyrrolidine scaffold in generating complex dione structures. researchgate.net

| Reactants | Product Type | Synthetic Method | Reference |

|---|---|---|---|

| 3-Cyano-3-ethoxypropionic acid, Primary Amine | N-substituted-3-ethoxypyrrolidine-2,5-dione | Direct cyclization via pyrolysis of amide intermediate | arkat-usa.org |

| 4-Acetyl-3-hydroxy-3-pyrroline-2-one, Aliphatic Amine | 1,4,5-Trisubstituted pyrrolidine-2,3-dione | Condensation reaction in ethanol | beilstein-journals.orgjst-ud.vn |

4 Derivatization for Analytical and Mechanistic Studies

The chemical modification, or derivatization, of this compound is essential for various analytical and mechanistic investigations. Due to the presence of a secondary amine, the pyrrolidine ring is amenable to several common derivatization reactions, such as acylation and silylation, which enhance properties like volatility for gas chromatography (GC) analysis or improve ionization for mass spectrometry (MS). research-solution.comsigmaaldrich.com

N-Acylation: This is a frequent strategy to modify the amine group. thieme-connect.de Reagents like benzoyl chloride or acetyl chloride can be reacted with this compound, often under solvent-free conditions or in the presence of a mild base or catalyst, to form the corresponding N-acyl derivative. fortunejournals.com This modification is useful for confirming the structure or studying the reactivity of the pyrrolidine nitrogen. researchgate.net

Silylation: For GC-MS analysis, silylation is a standard technique to increase the volatility and thermal stability of compounds containing active hydrogens. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the hydrogen on the secondary amine of this compound with a trimethylsilyl (B98337) (TMS) group. research-solution.com

Derivatization for LC-MS: In liquid chromatography-mass spectrometry, derivatization can be used to enhance detection sensitivity and improve chromatographic separation. nih.gov Novel derivatization reagents can be specifically designed to react with the amine functionality of molecules like this compound, introducing a charged or easily ionizable tag to improve performance in LC-MS analysis. nih.gov

| Derivatization Type | Typical Reagent | Purpose | Reference |

|---|---|---|---|

| N-Acylation | Acetyl Chloride, Benzoyl Chloride | Structural confirmation, mechanistic studies | thieme-connect.defortunejournals.com |

| Silylation | BSTFA + TMCS | Increase volatility for GC-MS analysis | research-solution.com |

| LC-MS Tagging | N-hydroxysuccinimidyl (NHS) esters | Enhance detection sensitivity and separation | nih.gov |

5 Exploration of Novel Pyrrolidine Derivatives

This compound serves as a valuable chiral building block for the synthesis of novel and structurally complex pyrrolidine derivatives with potential biological activity. Its stereochemistry and functional groups are key features that medicinal chemists exploit in drug design. nih.gov

For example, the pyrrolidine scaffold is central to the rational design of neurokinin-3 (NK3) receptor antagonists, which are being investigated as potential antipsychotics. nih.gov By starting with a known pharmacophore and incorporating the pyrrolidine moiety, chemists can systematically explore new chemical space to optimize binding affinity and oral efficacy. nih.gov

In another area, the pyrrolidine ring has been incorporated into inhibitors of nitric oxide synthase (NOS), an enzyme with multiple isoforms. nih.gov The chirality of the pyrrolidine derivative is often critical for selective binding. For instance, studies have shown that different stereoisomers of pyrrolidine-based inhibitors can have dramatically different potencies and selectivities for neuronal NOS (nNOS) versus other isoforms. nih.gov The synthesis of these complex molecules often involves multi-step sequences where the pyrrolidine core, sometimes bearing an ether linkage similar to the ethoxy group, is a key intermediate. nih.gov The reaction of 2-ethoxypyrrolidines with β-ketophosphonates has also been shown to produce novel pyrrolidine derivatives containing a ketophosphonate group. rscf.ru Furthermore, the synthesis of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives has been explored for potential antifungal applications. nih.gov These examples underscore the importance of this compound and related structures in generating diverse and innovative chemical entities.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Purity

Determination of Enantiomeric Excess (ee) and Diastereomeric Excess (de)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Chiral Chromatography Techniques (HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. uni-muenchen.dechromatographyonline.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize chiral stationary phases (CSPs) to achieve separation. chromatographyonline.comgcms.cz These CSPs create a chiral environment where the two enantiomers of a compound, such as (S)-3-Ethoxypyrrolidine, form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus separation. orientjchem.org

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used method for determining the enantiomeric purity of compounds like this compound. chromatographyonline.comscispace.com The choice of the chiral stationary phase and the mobile phase is critical for achieving successful separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881), to the mobile phase can improve peak shape and resolution. chromatographyonline.com

Method Development: A typical approach involves screening different chiral columns and mobile phase compositions to find the optimal conditions for separation. chromatographyonline.com For instance, a mobile phase consisting of a mixture of n-hexane, ethanol, and 2-propanol with a diethylamine additive has been shown to be effective for separating similar chiral amines on a Chiralpak IC column. scispace.com

Detection: Detection is commonly performed using a UV detector. scispace.com In cases where the compound lacks a strong chromophore, pre-column derivatization with a UV-active reagent can be employed. orientjchem.org

Chiral Gas Chromatography (GC):

Chiral GC is another powerful technique for the separation of volatile chiral compounds. gcms.czpharmaknowledgeforum.com It offers advantages such as high efficiency, sensitivity, and rapid analysis times. pharmaknowledgeforum.com Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for enantiomeric separations. gcms.cz For amines like this compound, derivatization with a suitable reagent, such as trifluoroacetic anhydride, is often necessary to improve volatility and chromatographic performance. nih.gov

The selection of the appropriate chiral stationary phase is crucial, and often, screening several columns is necessary to achieve the desired separation. chromatographyonline.com The separation factor (α) and resolution (Rs) are key parameters used to evaluate the effectiveness of the separation. nih.gov

Table 1: Illustrative Chiral Chromatography Parameters for Pyrrolidine (B122466) Derivatives

| Parameter | Chiral HPLC | Chiral GC |

| Column | Chiralpak IC | Cyclodextrin-based CSP |

| Mobile Phase/Carrier Gas | n-hexane:ethanol:2-propanol:diethyl-amine (80:8:12:0.4, v/v) scispace.com | Helium |

| Detection | UV at 230 nm scispace.com | Flame Ionization Detector (FID) |

| Derivatization | Often not required, but can be used orientjchem.org | Typically required for amines (e.g., with trifluoroacetic anhydride) nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine stereochemical purity. wikipedia.org While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated in a chiral environment. wikipedia.org

This differentiation can be achieved through two main approaches:

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can reversibly bind to the analyte. fiveable.melibretexts.org This interaction forms transient diastereomeric complexes, which have different NMR spectra. fiveable.me The magnitude of the induced shift in the NMR signals depends on the proximity of the protons to the paramagnetic metal center of the CSR. fiveable.me This allows for the resolution of signals from the two enantiomers, and their relative concentrations can be determined by integration. nih.gov

Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the enantiomers of the analyte to form stable diastereomers. nih.gov Since diastereomers have distinct physical and spectroscopic properties, their NMR spectra will be different, allowing for quantification of the enantiomeric excess. manchester.ac.uk Mosher's acid is a classic example of a CDA used for this purpose. wikipedia.org

For this compound, the nitrogen atom and the oxygen atom of the ethoxy group can act as binding sites for chiral shift reagents. The protons on the pyrrolidine ring and the ethoxy group would be expected to show differentiated chemical shifts in the presence of a suitable CSR.

Table 2: Representative ¹H NMR Data for a Pyrrolidine Derivative

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| CH-O | 3.75–3.68 vulcanchem.com | m |

| OCH₂ | 3.50–3.42 vulcanchem.com | m |

| Pyrrolidine ring | 3.30–3.10 vulcanchem.com | m |

| CH₃ | 1.20 vulcanchem.com | t |

| (Data for a similar compound, (R)-3-Ethoxy-pyrrolidine hydrochloride, in D₂O) vulcanchem.com |

Optical Purity Measurement and its Relationship to Enantiomeric Excess

Optical purity is a measure of the enantiomeric purity of a chiral substance based on its observed optical rotation. libretexts.org It is defined as the ratio of the observed specific rotation of a sample to the specific rotation of the pure enantiomer. libretexts.org

Specific Rotation ([α]):

Specific rotation is a characteristic physical property of a chiral compound. wikipedia.org It is the angle of rotation of plane-polarized light caused by a solution of the compound at a specific concentration and path length, measured at a defined temperature and wavelength of light. drugfuture.com The D-line of a sodium lamp (589 nm) is commonly used for this measurement. amherst.edu

The relationship between observed rotation (α), specific rotation ([α]), path length (l), and concentration (c) is given by the formula: [α] = α / (l * c) drugfuture.com

For this compound, a measured specific rotation that is negative would indicate the levorotatory nature of this particular enantiomer. The magnitude of the specific rotation is directly related to the enantiomeric excess of the sample.

Relationship between Optical Purity and Enantiomeric Excess:

Ideally, the optical purity of a sample is equal to its enantiomeric excess. wikipedia.org For example, a sample with an enantiomeric excess of 90% is expected to have an optical purity of 90%, meaning its observed specific rotation will be 90% of the specific rotation of the pure enantiomer. chemistrysteps.com

However, deviations from this linear relationship can occur, a phenomenon known as the Horeau effect. rsc.org This non-linearity can be caused by intermolecular interactions between the enantiomers in solution. rsc.org Therefore, while optical rotation is a valuable tool, chiral chromatography is generally considered a more accurate method for determining enantiomeric excess. rsc.org

Table 3: Optical Rotation Data for a Related Pyrrolidine Compound

| Compound | Specific Rotation [α]²⁰_D | Conditions |

| (R)-3-Ethoxy-pyrrolidine hydrochloride | +6.25° vulcanchem.com | c = 4, in Methanol vulcanchem.com |

Advanced Mass Spectrometry in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.org It is widely used for determining the molecular weight of a compound and for elucidating its structure based on fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. semanticscholar.org

When coupled with a separation technique like GC or HPLC (GC-MS or HPLC-MS), mass spectrometry can be used to identify and quantify impurities in a sample of this compound. uni-marburg.de

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum would be expected to show characteristic losses. The molecular ion peak (M+) would be observed, and common fragmentation pathways for ethers and amines would likely occur. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical.

Ring fragmentation: The pyrrolidine ring can undergo various fragmentation processes.

By analyzing the fragmentation pattern, the structure of the compound can be confirmed, and the presence of any structurally related impurities can be detected. ruc.dk

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. thieme-connect.de This technique requires a single crystal of the compound. thieme-connect.de The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined. thieme-connect.de

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the spatial arrangement of the atoms, confirming the (S) configuration at the chiral center. mit.edu The determination of the absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near an absorption edge of one of the atoms in the crystal. mit.edu The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute configuration. nih.gov

While obtaining suitable crystals can be a challenge, X-ray crystallography provides the ultimate proof of the absolute stereochemistry of a chiral compound. uzh.ch

Applications of S 3 Ethoxypyrrolidine in Medicinal Chemistry and Drug Discovery Research

(S)-3-Ethoxypyrrolidine as a Chiral Building Block for Pharmaceutical Intermediates

Chiral building blocks are essential in modern drug development, as the biological activity of a drug is often dependent on its specific three-dimensional arrangement. enamine.net this compound serves as a key chiral starting material for producing enantiomerically pure pharmaceutical compounds. myskinrecipes.comcymitquimica.com Its defined stereochemistry at the C3 position is crucial for interacting with chiral biological targets like enzymes and receptors, influencing the efficacy and selectivity of the final drug molecule. vulcanchem.com The compound is frequently used as an intermediate in the synthesis of complex organic molecules, where its ethoxy group can be modified to introduce desired functionalities. myskinrecipes.com

The pyrrolidine (B122466) scaffold is a cornerstone in the design of numerous APIs due to its favorable properties, including hydrophilicity, basicity, and structural rigidity. bohrium.com this compound is specifically employed in the synthesis of APIs targeting the central nervous system (CNS), including treatments for neurological conditions such as Parkinson's disease and depression. myskinrecipes.com The synthesis of such APIs often involves multi-step processes where the pyrrolidine ring acts as a central framework. mdpi.com The synthetic flexibility of the pyrrolidine moiety allows for precise modifications and substitutions at various positions (N1, C3, C5), enabling the optimization of biological activity and target-specific interactions. bohrium.com For instance, palladium-catalyzed reactions have been developed to create 3-aryl pyrrolidines, a class of molecules with demonstrated potency in various biological contexts. chemrxiv.org

The pyrrolidine ring serves as a foundational scaffold for building more complex heterocyclic systems. frontiersin.orgresearchgate.net Its structure is integrated into a wide array of bioactive compounds, alkaloids, and pharmacologically important agents. frontiersin.org Synthetic strategies, such as metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides, provide a general route to diversely functionalized homochiral pyrrolidines. nih.gov These methods allow for the construction of intricate molecular architectures containing the pyrrolidine core, which is vital for developing novel therapeutic agents. nih.gov The ability to use pyrrolidine derivatives to build larger, more complex structures is a key reason for their prevalence in medicinal chemistry programs. frontiersin.org

Design and Synthesis of Pyrrolidine-Containing Active Pharmaceutical Ingredients (APIs)

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. nih.govrjraap.com For pyrrolidine derivatives, SAR studies help in designing compounds with improved potency, selectivity, and reduced off-target effects. tandfonline.com The stereochemistry of the pyrrolidine ring is a critical factor, as different spatial orientations of substituents can lead to different biological profiles due to varied binding modes with target proteins. researchgate.net

The chirality of this compound is a key determinant of its biological function. For example, in the context of nitric oxide synthase (nNOS) inhibitors, the stereoconfiguration at the C3 position dramatically influences selectivity. As shown in the table below, the (R)-enantiomer of 3-ethoxypyrrolidine (B1592003) exhibits significantly greater selectivity for neuronal nitric oxide synthase (nNOS) over endothelial nitric oxide synthase (eNOS) compared to the (S)-enantiomer. This highlights how stereochemistry directly impacts the interaction with a biological target's hydrophobic subpocket. vulcanchem.com

| Compound | Functional Group | Selectivity (nNOS/eNOS) | logP |

| (R)-3-Ethoxy-pyrrolidine | -OCH₂CH₃ | 120:1 | 1.5 |

| (S)-3-Ethoxy-pyrrolidine | -OCH₂CH₃ | 15:1 | 1.5 |

| 3-Hydroxypyrrolidine | -OH | 50:1 | 0.8 |

| This table presents a comparative analysis of structural analogs, demonstrating the impact of stereochemistry and functional groups on enzyme selectivity and lipophilicity. Data sourced from Vulcanchem. vulcanchem.com |

These SAR findings are crucial for lead optimization, guiding chemists in modifying scaffolds like this compound to enhance desired therapeutic properties while minimizing adverse effects. rsc.org

Development of Novel Therapeutic Agents Utilizing Pyrrolidine Scaffolds

The pyrrolidine scaffold is a versatile platform for the development of new drugs targeting a wide range of diseases, including cancer, diabetes, and infectious diseases. tandfonline.comfrontiersin.org Its unique properties allow it to be incorporated into molecules designed to interact with specific biological targets with high affinity and selectivity. nih.gov The synthetic accessibility of pyrrolidine derivatives facilitates the creation of large libraries of compounds for screening and development. organic-chemistry.org

Small molecule inhibitors are a major class of drugs that function by reducing the activity of proteins such as enzymes. The pyrrolidine scaffold is a common feature in many such inhibitors. frontiersin.org For example, pyrrolidine-based compounds have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as inhibitors of enzymes crucial for viral replication. tandfonline.com The development of these agents often involves molecular hybridization, where the pyrrolidine pharmacophore is combined with other chemical moieties to create a new entity capable of targeting one or more enzymes or receptors. mdpi.com The search for novel modulators of biological processes, such as exocytosis and endocytosis, has also led to the identification of small molecules where heterocyclic scaffolds play a key role. nih.gov

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for excellent exploration of three-dimensional (3D) pharmacophore space. nih.govresearchgate.net This increased 3D coverage is a significant advantage over flat, aromatic systems, as it allows for more specific and complex interactions with biological targets. nih.gov

| Key Physicochemical Property | Description | Reference |

| 3D Coverage | The non-planar ring structure (pseudorotation) allows for greater three-dimensional exploration of pharmacophore space. | nih.govresearchgate.net |

| Stereogenicity | The presence of chiral centers allows for the creation of specific stereoisomers to optimize binding with enantioselective proteins. | researchgate.net |

| Basicity | The nitrogen atom confers basicity, which can be modulated by substituents to influence properties like solubility and target interaction. | nih.govbohrium.com |

| Hydrophilicity | The scaffold's inherent hydrophilicity can be balanced with other substituents to achieve desired ADMET properties. | bohrium.com |

| This table summarizes the key properties of the pyrrolidine scaffold that make it a valuable component in drug discovery. |

Computational tools like pharmacophore modeling and virtual screening are used to leverage these properties. ajchem-a.cometflin.com A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity. pensoft.net By creating models based on known active ligands or the structure of a target protein, researchers can screen large databases to identify new compounds, including this compound derivatives, that are likely to be active, accelerating the drug discovery process. etflin.comfrontiersin.org

Inhibitors and Modulators of Biological Targets

Computational Chemistry and Cheminformatics in Pyrrolidine-Based Drug Discovery

Computational chemistry and cheminformatics have become indispensable tools in modern drug discovery, enabling the rapid assessment and optimization of molecular structures to enhance therapeutic potential. schrodinger.comwikipedia.org These computational approaches allow researchers to simulate and predict molecular properties, reducing the time and resources spent on laboratory synthesis and testing. schrodinger.com For scaffolds like pyrrolidine, which are prevalent in many FDA-approved drugs, these techniques are crucial for exploring the vast chemical space achievable through substitution. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring offers a three-dimensional diversity that can be effectively modeled and analyzed using computational methods to predict and refine interactions with biological targets. nih.gov

In Silico Prediction of Molecular Properties and Bioactivity

The initial stages of drug discovery often involve the computational screening of compounds to evaluate their drug-likeness and potential for biological activity. frontiersin.orgnih.gov This process, known as in silico prediction, utilizes algorithms and models to calculate key physicochemical properties and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. beilstein-journals.orgmdpi.com For a specific molecule like this compound, various molecular descriptors can be calculated to assess its potential as a drug scaffold fragment. These descriptors are fundamental inputs for more complex predictive models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive effort, establishing a mathematical correlation between the structural features of a group of molecules and their biological activity. nih.govarxiv.org While specific QSAR models involving this compound are not detailed in public literature, its calculated properties can be used as inputs for general or custom-built models. arxiv.org Machine learning and deep learning algorithms are increasingly used to build these predictive models, analyzing large chemical databases to identify potential new drug candidates and predict their bioactivity against various protein targets. eijppr.comnih.govopenreview.netarxiv.org Software packages can analyze molecular fingerprints to predict a compound's activity against different biological targets, such as GPCR ligands, ion channel modulators, or enzyme inhibitors. eijppr.comnih.gov

Below is a table of key molecular properties for this compound, which are typically calculated in silico to evaluate its drug-like characteristics according to frameworks like Lipinski's Rule of Five. tandfonline.com

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 115.17 g/mol | Influences absorption and distribution; values <500 g/mol are preferred. tandfonline.com |

| LogP (Octanol/Water) | 0.2 - 0.6 | Measures lipophilicity, affecting solubility and membrane permeability. tandfonline.com |

| Topological Polar Surface Area (TPSA) | 21.2 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Number of donor groups available for interaction with a biological target. tandfonline.com |

| Hydrogen Bond Acceptors | 2 | Number of acceptor groups available for interaction with a biological target. tandfonline.com |

| Rotatable Bonds | 1 | Indicates molecular flexibility, which can impact target binding. |

Note: The values in this table are computationally predicted and may vary slightly between different calculation software and algorithms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comdergipark.org.tr This method is critical for understanding the structural basis of molecular recognition and for designing compounds with improved affinity and selectivity. nih.gov In a typical workflow, the three-dimensional structure of this compound would be prepared and then "docked" into the binding site of a chosen protein target. The resulting poses are scored based on factors like binding energy, which estimates the strength of the interaction. fip.org

While specific docking studies for this compound are not publicly documented, the general methodology is well-established for pyrrolidine-containing inhibitors. bohrium.comarabjchem.org For instance, if targeting an enzyme where related pyrrolidines show activity, this compound would be docked into the active site to predict its binding mode and key interactions, such as hydrogen bonds or hydrophobic contacts. bohrium.comnih.gov

Following docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-target complex. nih.govmdpi.com MD simulations model the movement of every atom in the system over time, allowing researchers to assess the stability of the predicted binding pose and observe conformational changes in both the ligand and the protein. nih.govplos.org A stable interaction throughout an MD simulation, often run for nanoseconds or microseconds, increases confidence in the docking result. plos.orgresearchgate.net This combined approach of docking and MD simulation is a powerful tool for rational drug design, guiding the modification of lead compounds to optimize their interaction with the target. mdpi.com

The table below illustrates a hypothetical outcome of a molecular docking study for this compound with a potential protein target, based on interactions commonly observed for similar fragments.

| Parameter | Hypothetical Result | Interpretation |

| Protein Target | Neuraminidase | A viral enzyme target where other pyrrolidine derivatives have been studied. nih.gov |

| Binding Energy | -5.8 kcal/mol | A negative value indicating a favorable binding interaction. |

| Key Interacting Residues | Asp-151, Arg-118 | The pyrrolidine nitrogen could form a hydrogen bond with an acidic residue like Aspartate. |

| Type of Interactions | Hydrogen Bonding, van der Waals | The ethoxy group may form hydrophobic interactions, while the ring nitrogen acts as a hydrogen bond acceptor. |

Pharmacological and Biological Activity Studies of Pyrrolidine Derivatives

Mechanistic Investigations of Biological Activity

The biological activity of pyrrolidine (B122466) derivatives is diverse, with mechanisms of action that span enzyme inhibition and receptor modulation. researchgate.netarkat-usa.org While specific mechanistic studies on (S)-3-Ethoxypyrrolidine are not extensively documented in publicly available research, the broader class of pyrrolidine-containing compounds has been investigated for various therapeutic targets.

Pyrrolidine derivatives have been identified as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. nih.gov The mechanism of inhibition often involves the pyrrolidine moiety binding within the active site of the enzyme. For instance, certain di-substituted pyrrolidine derivatives have shown high potency and selectivity for nNOS. The stereochemistry of the substituents on the pyrrolidine ring is crucial for this inhibitory activity.

Furthermore, derivatives of pyrrolidine have been explored as antagonists for chemokine receptors like CCR2, which are involved in inflammatory and autoimmune diseases. nih.gov In this context, the pyrrolidine core serves as a scaffold to position other functional groups that interact with the receptor, blocking the binding of its natural ligand, MCP-1, and thereby inhibiting downstream signaling pathways. nih.gov The removal or modification of substituents, such as an ethoxy group, has been shown to significantly impact the activity and selectivity towards human and murine CCR2. nih.gov

The pyrrolidine scaffold is also a key component in compounds targeting the central nervous system. For example, Lirequinil, which contains an this compound moiety, acts as a nonbenzodiazepine hypnotic by binding to benzodiazepine (B76468) sites on the GABA-A receptor. wikipedia.orgmyskinrecipes.com This interaction modulates the receptor's activity, leading to a hypnotic effect.

The following table summarizes the mechanistic insights for various pyrrolidine derivatives based on available research findings.

| Derivative Class | Target | Mechanism of Action | Key Findings |

| Di-substituted Pyrrolidines | Neuronal Nitric Oxide Synthase (nNOS) | Enzyme Inhibition | Stereochemistry of substituents is critical for potent and selective inhibition. nih.gov |

| 1,3-Disubstituted Pyrrolidines | C-C Chemokine Receptor 2 (CCR2) | Receptor Antagonism | The pyrrolidine core acts as a scaffold for functional groups that block ligand binding. nih.gov |

| Pyrrolidine-containing compounds | GABA-A Receptor | Receptor Modulation | The this compound moiety contributes to binding at benzodiazepine sites. wikipedia.org |

Target Selectivity and Binding Mode Analysis

The selectivity of pyrrolidine derivatives for their biological targets is a critical aspect of their therapeutic potential, minimizing off-target effects. The substitution pattern and stereochemistry of the pyrrolidine ring are paramount in determining this selectivity.

In the context of nNOS inhibition, the (R)-configuration at the 3-position of a pyrrolidine ring can confer superior selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. vulcanchem.com For example, certain trans-substituted aminopyrrolidinomethyl 2-aminopyridine (B139424) derivatives have demonstrated over 1000-fold selectivity for nNOS over eNOS. nih.gov X-ray crystallography studies have revealed that the pyrrolidine ring and its substituents can induce conformational changes in the enzyme, creating unique binding pockets. escholarship.org The ethoxy group, for instance, can be oriented to optimize van der Waals interactions within hydrophobic pockets of the enzyme's active site. vulcanchem.com

In the case of CCR2 antagonists, the presence and configuration of an ethoxy group at the 3-position of the pyrrolidine ring can significantly affect selectivity between human and murine CCR2. nih.gov The removal of this group in one series of compounds led to a significant loss in murine CCR2 activity while retaining human CCR2 activity. nih.gov

The table below presents data on the target selectivity of specific pyrrolidine derivatives.

| Compound/Derivative | Target(s) | Selectivity (IC50/Ki) | Key Structural Features Influencing Selectivity |

| (R)-3-Ethoxypyrrolidine Analog | nNOS / eNOS | 120:1 | The (R)-configuration and ethoxy group optimize spatial alignment in the nNOS hydrophobic subpocket. vulcanchem.com |

| This compound Analog | nNOS / eNOS | 15:1 | The (S)-configuration results in lower selectivity compared to the (R)-enantiomer. vulcanchem.com |

| trans-4-Amino-3-ethoxypyrrolidine Derivative (INCB3344) | hCCR2 / mCCR2 | Potent inhibitor of both | The trans-substitution pattern with an ethoxy group contributes to dual activity. nih.gov |

| (R)-3-Aminopyrrolidine Derivative | hCCR2 / mCCR2 | Retained hCCR2 activity, significant loss of mCCR2 activity | Removal of the ethoxy group and the resulting 1,3-disubstitution pattern led to species-selective activity. nih.gov |

| (3′R, 4′R)-3 Derivative | nNOS / eNOS / iNOS | Ki = 5 nM for nNOS; >3800-fold selective over eNOS and >700-fold over iNOS | The specific trans-stereochemistry induces a unique binding mode and enzyme conformation. escholarship.org |

Future Directions and Research Opportunities

Expanding the Synthetic Utility of (S)-3-Ethoxypyrrolidine

The synthetic value of this compound lies in its function as a versatile chiral scaffold, enabling extensive structure-activity relationship (SAR) studies for the development of new chemical entities. nih.govacs.org The core structure, featuring a stereochemically defined ethoxy group, provides a platform for systematic modifications to optimize pharmacological properties. Research efforts are increasingly focused on leveraging this scaffold to create diverse molecular libraries.

Future work will likely concentrate on late-stage diversification, where the pyrrolidine (B122466) core is functionalized in the final steps of a synthetic sequence. This approach allows for the rapid generation of analogs with varied substituents, which is crucial for fine-tuning a compound's potency, selectivity, and pharmacokinetic profile. The thioester functional group, for instance, has been identified as a versatile handle for such late-stage modifications. whiterose.ac.uk

Furthermore, the development of one-pot, stereoselective synthesis methods for creating novel pyrrolidine derivatives from simple precursors is an active area of investigation. rscf.ru These methods aim to produce complex molecules, such as those containing a carbonyl group, which can then be further modified. rscf.ru The exploration of new reaction pathways, such as the intramolecular Direct Arylation reaction, is also proving effective for creating novel, scalable chemical building blocks based on the pyrrolidine motif. researchgate.net

| Synthetic Strategy | Focus Area | Potential Outcome | Reference |

|---|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Utilizing the pyrrolidine scaffold for versatile modifications. | Development of nNOS inhibitors with expanded therapeutic potential. | nih.govacs.org |

| 'Clip-Cycle' Methodology | Modular and enantioselective synthesis of disubstituted pyrrolidines. | Efficient synthesis of N-methyl pyrrolidine alkaloids with DNA binding properties. | whiterose.ac.uk |

| One-Pot Stereoselective Synthesis | Creation of novel pyrrolidine derivatives with carbonyl groups. | Generation of compounds for antimicrobial and cytotoxicity screening. | rscf.ru |

| Fragment Hopping | De novo design strategy evolving lead compounds. | Development of highly potent and selective nNOS inhibitors like compound 1. | nih.gov |

Advancements in Asymmetric Synthesis Methodologies

The precise control of stereochemistry is critical for the biological activity of pyrrolidine-based compounds. nih.gov Asymmetric organocatalysis has become a powerful tool for constructing complex molecular architectures, with catalysts derived from proline and its relatives playing a central role. nih.govmdpi.comresearchgate.net Future research will continue to refine these catalysts and explore new molecular entities to improve efficiency and enantioselectivity. nih.govmdpi.com

Recent breakthroughs include the use of biocatalysis, particularly transaminases, for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available starting materials. acs.org This approach has achieved high yields and excellent enantiomeric excesses (up to >99.5%), offering a powerful and straightforward route to chiral pyrrolidines. acs.org However, challenges such as long reaction times and high enzyme loading remain, indicating a need for further enzyme improvement through techniques like directed evolution. acs.org

Another innovative approach is the "clip-cycle" synthesis, which uses a chiral Brønsted acid to catalyze the enantioselective formation of substituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk This method avoids the need for cryogenic temperatures and provides direct access to valuable products in high enantiomeric excess. whiterose.ac.uk Continued development of such modular and efficient synthetic strategies will be essential for accessing novel pyrrolidine structures.

| Methodology | Key Features | Achieved Results | Reference |

|---|---|---|---|

| Asymmetric Organocatalysis | Utilizes proline-related catalysts (e.g., diarylprolinol silyl (B83357) ethers). | Facile construction of complex molecular architectures. | nih.govmdpi.comresearchgate.net |

| Biocatalytic Synthesis | Employs transaminases for cyclization of ω-chloroketones. | Yields up to 90%, enantiomeric excess >99.5%. | acs.org |

| 'Clip-Cycle' Synthesis | Chiral phosphoric acid (CPA) catalyzed aza-Michael cyclization. | High enantiomeric excess, avoids cryogenic temperatures. | whiterose.ac.uk |

| [3+2] Cycloaddition | Three-component reaction with azomethine ylides. | Yields of 74–99% and high diastereoselectivity (>20:1). | mdpi.com |

Emerging Roles in Novel Therapeutic Areas

Pyrrolidine derivatives are established pharmacophores found in numerous FDA-approved drugs. nih.gov Their utility continues to expand into new therapeutic domains, driven by their ability to interact with a wide range of biological targets.

Central Nervous System (CNS) Disorders: The development of selective inhibitors of neuronal nitric oxide synthase (nNOS) is a key area of research for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as brain injuries. nih.govnih.govescholarship.org The pyrrolidine scaffold is central to a class of potent and selective nNOS inhibitors. nih.govnih.gov For instance, fluorinated analogs based on the (R)-3-Ethoxypyrrolidine structure can exhibit enhanced blood-brain barrier permeability, making them suitable for CNS drug development. vulcanchem.com Structure-activity relationship studies have led to the discovery of inhibitors with low nanomolar potency and over 1000-fold selectivity for nNOS over other isoforms. nih.govescholarship.org

Inflammation and Autoimmune Diseases: Pyrrolidine derivatives are being investigated as modulators of chemokine receptors, such as CCR2, which play a critical role in inflammatory and autoimmune diseases like rheumatoid arthritis, atherosclerosis, and multiple sclerosis. google.comnih.gov Antagonists of the CCR2 receptor can inhibit the migration of monocytes to sites of inflammation. nih.gov Research has identified potent and selective CCR2 antagonists built around a pyrrolidine core, demonstrating the scaffold's potential in this therapeutic area. nih.gov

Oncology and Infectious Diseases: The pyrrolidine ring is a component of compounds with demonstrated anticancer, antiviral, and antibacterial activities. mdpi.comfrontiersin.orggoogle.com For example, pyrrolidine-containing derivatives have been designed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis and HIV infection. frontiersin.org Novel benzofuran (B130515) spiro-2-pyrrolidine derivatives, synthesized via [3+2] cycloaddition reactions, have shown promising antiproliferative activity against cancer cell lines. mdpi.com Additionally, pyrrolidine derivatives are being developed as inhibitors of the Hepatitis C virus (HCV). google.com

| Therapeutic Area | Biological Target/Mechanism | Example Application | Reference |

|---|---|---|---|

| CNS Disorders | Selective inhibition of neuronal nitric oxide synthase (nNOS). | Development of neuroprotective agents for Alzheimer's and Parkinson's disease. | nih.govnih.govescholarship.org |

| Inflammation/Autoimmune Disease | Antagonism of chemokine receptor CCR2. | Treatment of rheumatoid arthritis, atherosclerosis, and lupus. | google.comnih.gov |

| Oncology | Antagonism of CXCR4 receptor; antiproliferative activity. | Inhibition of cancer metastasis and development of new antitumor drugs. | mdpi.comfrontiersin.org |

| Infectious Diseases | Inhibition of Hepatitis C Virus (HCV). | Development of novel antiviral compounds. | google.com |

| Antidiabetic | Inhibition of Dipeptidyl peptidase-IV (DPP-IV). | Novel pyrrolidine sulfonamide derivatives as potential antidiabetic agents. | frontiersin.org |

Integration of AI and Machine Learning in Pyrrolidine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research, from initial drug design to clinical trials. mdpi.com These technologies are particularly suited to navigating the vast chemical space of pyrrolidine derivatives to accelerate the discovery of new medicines.

Furthermore, generative AI models can design novel compounds from scratch, optimizing for desired properties such as target affinity, selectivity, and favorable pharmacokinetic profiles. accscience.com ML algorithms can perform virtual screening of thousands of potential lead compounds, significantly reducing the time and cost associated with traditional high-throughput screening. scielo.br By predicting protein structures, efficacy, and potential toxicity, AI and ML can help eliminate unpromising candidates early in the development pipeline, making the entire process more efficient and robust. mdpi.comscielo.braccscience.com The application of these computational tools to pyrrolidine-based scaffolds will undoubtedly accelerate the design and optimization of the next generation of therapeutics.

| AI/ML Application | Description | Impact on Pyrrolidine Drug Discovery | Reference |

|---|---|---|---|

| Target Identification & Drug Repurposing | AI algorithms analyze biological and chemical data to find new uses for existing drugs and identify new targets. | Identified a pyrrolidine-sulfonyl benzamide (B126) as a novel anticancer agent targeting STK33. | nih.gov |

| Generative AI for Novel Compound Design | Generative models create novel molecules with optimized druggability attributes from scratch. | Accelerates the creation of new pyrrolidine-based chemical entities with desired properties. | accscience.com |

| Virtual Screening & Property Prediction | ML models screen large compound libraries and predict efficacy, toxicity, and pharmacokinetic profiles. | Reduces costs and time by prioritizing promising pyrrolidine derivatives for synthesis and testing. | scielo.br |

| Protein Structure Prediction | Deep learning tools like AlphaFold predict 3D protein structures, aiding in structure-based drug design. | Facilitates the rational design of pyrrolidine inhibitors for specific protein targets. | scielo.br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.